1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Scientific Research Applications
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the isobutyl group, which may affect its reactivity and biological activity.
1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group instead of an isobutyl group, leading to different chemical and biological properties.
1-Methyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: The presence of a methyl group instead of an isobutyl group can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1017486-36-0) is a member of the pyrazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.
- Molecular Formula : C₁₀H₁₆N₂O₂
- Molecular Weight : 196.25 g/mol
- Structure : The compound features a pyrazole ring with isobutyl and dimethyl substituents, which influence its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit key enzymes involved in microbial growth and inflammation, thereby exhibiting antimicrobial and anti-inflammatory effects. This mechanism is crucial for its potential use in treating various diseases.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:
Microbial Strain | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Strong |
Pseudomonas aeruginosa | Moderate |
Klebsiella pneumoniae | Strong |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
Similar studies have reported antifungal activities against various fungi, including Aspergillus niger. The compound's structural features enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated through in vitro assays measuring cytokine production. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | Inhibition (%) at 10 µM |
---|---|
TNF-α | 76% |
IL-6 | 86% |
These results indicate that the compound could be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines:
Cancer Cell Line | Inhibition (%) |
---|---|
MDA-MB-231 (Breast Cancer) | 70% |
HepG2 (Liver Cancer) | 65% |
A549 (Lung Cancer) | 60% |
These findings highlight its potential as an anticancer agent, warranting further research into its mechanisms and therapeutic applications .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Anticancer Study : A study reported that derivatives with similar structures exhibited significant antiproliferative effects on various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance activity against specific cancers .
- Anti-inflammatory Research : Another study demonstrated that certain pyrazole derivatives could effectively reduce inflammation in animal models, indicating their potential use in treating inflammatory conditions .
Properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-12-8(4)9(10(13)14)7(3)11-12/h6H,5H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOFJZIXPKJYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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